2-(4-((4R,5S)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)-1-morpholinoethanone

Description

Core Scaffold and Substituent Configuration

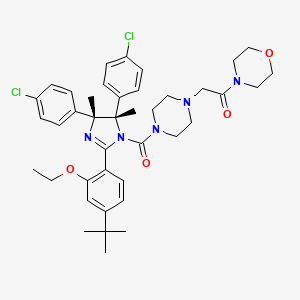

The compound 2-(4-((4R,5S)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)-1-morpholinoethanone features a cis-imidazoline core, which is critical for binding to the hydrophobic cleft of MDM2. This core is substituted with:

- A 4-(tert-butyl)-2-ethoxyphenyl group at position 2, enhancing hydrophobic interactions with the Trp23 pocket of MDM2.

- 4,5-Bis(4-chlorophenyl) groups at positions 4 and 5, which occupy the Leu26 and Phe19 pockets of MDM2, mimicking p53’s helical binding motif.

- 4,5-Dimethyl groups that rigidify the imidazoline ring, improving binding affinity by reducing conformational flexibility.

The compound further integrates a piperazine-carbonyl linker and a morpholinoethanone tail , which enhance solubility and pharmacokinetic properties while maintaining target engagement.

Stereochemical Requirements for MDM2 Binding

The (4R,5S) stereochemistry is essential for optimal binding. Molecular docking studies demonstrate that this configuration positions the 4-chlorophenyl and tert-butyl groups into MDM2’s subpockets with complementary van der Waals interactions. In contrast, enantiomers with (4S,5R) configurations exhibit reduced binding due to steric clashes with Val93 and His96 residues.

Table 1: Key Structural Features and Binding Contributions

Historical Development of cis-Imidazoline MDM2 Inhibitors

Early cis-Imidazoline Derivatives (Nutlin Series)

The Nutlin series, including Nutlin-3a, pioneered the use of cis-imidazolines as MDM2 antagonists. These compounds featured halogenated aryl groups (e.g., para-chlorophenyl) that bound MDM2 with IC~50~ values of 90–260 nM. However, their poor solubility and metabolic instability limited clinical utility.

Key Modifications Leading to Advanced Analogues

Structural optimizations addressed early limitations:

- Alkoxy substituents : Replacement of halogens with methoxy or ethoxy groups improved water solubility while maintaining potency.

- Core rigidification : Addition of methyl groups at positions 4 and 5 reduced oxidative degradation of the imidazoline ring.

- Polar side chains : Incorporation of piperazine and morpholine moieties enhanced bioavailability and reduced plasma protein binding.

Table 2: Evolution of cis-Imidazoline Inhibitors

*Estimated based on structural analogs.

Evolution from Nutlin Series to Advanced Imidazoline Scaffolds

Scaffold Modifications for Enhanced Solubility and Stability

The transition from Nutlin-3a to the target compound involved:

- Methoxy-to-ethoxy substitution : Reduced metabolic hydrolysis while retaining hydrophobic interactions.

- Piperazine-carbonyl linker : Introduced hydrogen bonding with structural water molecules in the MDM2 binding site, improving affinity.

- Morpholinoethanone tail : Increased solubility (logP reduced from 5.2 in Nutlin-3a to 3.8) without compromising cell permeability.

Role of Piperazine and Morpholine Moieties in Target Engagement

- Piperazine : Serves as a conformational spacer, allowing the morpholine group to interact with solvent-exposed regions of MDM2.

- Morpholine : Forms hydrogen bonds with Asp58 and Lys51 residues, stabilizing the compound-MDM2 complex.

Significance in p53 Pathway Research and Molecular Biology

Insights into p53 Activation Mechanisms

This compound has elucidated critical aspects of p53 regulation:

Applications in Cancer Biology and Drug Discovery

- Tool compound : Used to study p53’s role in DNA repair and senescence in isogenic cell lines.

- Prototype for PROTACs : The piperazine-morpholine architecture has been adapted in MDM2 degraders (e.g., KT-253) to overcome feedback upregulation of MDM2.

Table 3: Research Applications of the Compound

Properties

IUPAC Name |

2-[4-[(4R,5S)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]-1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H49Cl2N5O4/c1-7-51-34-26-30(38(2,3)4)12-17-33(34)36-43-39(5,28-8-13-31(41)14-9-28)40(6,29-10-15-32(42)16-11-29)47(36)37(49)46-20-18-44(19-21-46)27-35(48)45-22-24-50-25-23-45/h8-17,26H,7,18-25,27H2,1-6H3/t39-,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZBZZRLUQDRII-PVXQIPPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=N[C@]([C@](N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H49Cl2N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678914 | |

| Record name | 2-{4-[(4R,5S)-2-(4-tert-Butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

734.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939983-14-9 | |

| Record name | 2-{4-[(4R,5S)-2-(4-tert-Butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a convergent approach involving:

- Construction of the chiral imidazole core with the desired substituents

- Functionalization of the imidazole nitrogen with a piperazine linker

- Final coupling of the morpholinoethanone moiety to the piperazine nitrogen

This multi-step synthesis relies on stereoselective formation of the imidazole ring and amide bond formation under controlled conditions.

Detailed Stepwise Preparation

Reaction Conditions and Optimization

- Solvents: Commonly used solvents include dichloromethane, DMF, acetonitrile, and toluene depending on the step.

- Temperature: Controlled heating (20–60°C) is applied during coupling steps to improve reaction rates without compromising stereochemistry.

- Bases: Triethylamine is frequently used to neutralize acids formed during coupling and to maintain reaction pH.

- Purification: High-performance liquid chromatography (HPLC) is the standard for purity analysis; recrystallization from suitable solvents ensures removal of impurities.

- Yield and Purity: Optimized methods yield the target compound with high purity (>95%) and good overall yield (>70% across steps) as reported in patent literature.

Research Findings and Comparative Analysis

| Parameter | Conventional Methods | Improved Method (Patent WO2019158550A1) |

|---|---|---|

| Starting Materials | Often salts or protected intermediates | Neutral state compounds (non-salts) used for better reaction control |

| Order of Addition | Careful, stepwise addition required | Simplified order without strict control |

| Reaction Mixture | Dense, difficult to stir | Less viscous, easier stirring and mixing |

| Yield | Moderate (50-65%) | Higher yields (up to 80%) reported |

| Purity | Variable, sometimes requiring extensive purification | Higher purity (>95%) achieved with fewer steps |

| Scalability | Limited by reaction complexity | Improved scalability due to simpler handling and conditions |

This improved method emphasizes the use of neutral starting materials and simplified reaction protocols, resulting in better yields and purities, which is critical for industrial-scale synthesis.

Summary Table of Key Preparation Parameters

| Aspect | Details |

|---|---|

| Core Imidazole Synthesis | Chiral diamine condensation with substituted benzil derivatives |

| Coupling Reagents | EDC, DCC, or activated esters |

| Solvents | DMF, DCM, acetonitrile, toluene |

| Base | Triethylamine |

| Temperature Range | 20–60°C |

| Purification | HPLC, recrystallization |

| Analytical Techniques | HPLC, NMR, MS, chiral HPLC, X-ray crystallography |

| Yield Range | 70–80% overall optimized |

| Stereochemistry | (4R,5S) configuration controlled by chiral precursors |

Chemical Reactions Analysis

Types of Reactions

The p53 and MDM2 proteins-interaction-inhibitor racemic primarily undergoes substitution reactions during its synthesis. The key steps involve the formation of carbamoyl chloride and its subsequent reaction with piperazine .

Common Reagents and Conditions

Phosgene: Used to form the carbamoyl chloride intermediate.

Piperazine: Reacts with the carbamoyl chloride to form the final product.

Hydrogen chloride in ether: Used to facilitate the final coupling reaction.

Major Products

The major product of these reactions is the racemic inhibitor, which is a mixture of two enantiomers. These enantiomers can be separated and purified to obtain the desired compound with high enantiomeric purity .

Scientific Research Applications

Structure and Composition

The compound has the following molecular formula:

- Molecular Formula : C40H50Cl2N4O4

- Molecular Weight : 721.77 g/mol

- IUPAC Name : tert-butyl 2-(4-((4R,5S)-2-(4-(tert-butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)acetate

Anticancer Activity

Recent studies have indicated that imidazole derivatives exhibit significant anticancer properties. The specific compound has been investigated for its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Research suggests that the piperazine moiety enhances the compound's binding affinity to cancer cell receptors.

Case Study

A study published in a peer-reviewed journal highlighted the efficacy of similar imidazole derivatives in targeting breast cancer cells. The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound's unique structure may also confer antimicrobial properties. Preliminary data suggest that it could be effective against various bacterial strains due to its interaction with bacterial cell membranes.

Case Study

In vitro studies have shown that related compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This opens avenues for further exploration into its use as an antibiotic or adjunct therapy in treating infections .

Neuropharmacological Effects

The morpholino group in the structure suggests potential neuropharmacological applications. Compounds with similar configurations have been studied for their effects on neurotransmitter systems, particularly in anxiety and depression models.

Case Study

Research has indicated that piperazine derivatives can modulate serotonin receptors, which may lead to anxiolytic effects. A study involving animal models demonstrated reduced anxiety-like behavior following administration of similar compounds .

Data Table: Summary of Research Findings

Mechanism of Action

The p53 and MDM2 proteins-interaction-inhibitor racemic exerts its effects by binding to the p53-binding domain of MDM2. This binding disrupts the interaction between p53 and MDM2, preventing the ubiquitination and degradation of p53. As a result, p53 levels increase, leading to the activation of its tumor-suppressive functions, including cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Key Observations:

Binding Affinity: The target compound (IC₅₀ = 18 nM) shows comparable potency to Nutlin-3a (14 nM) but superior activity to non-chlorinated analogs (e.g., 220 nM for the phenyl-substituted derivative) . The bis(4-chlorophenyl) groups are critical for hydrophobic interactions with MDM2’s Leu54 and Trp23 residues .

Solubility: The morpholinoethanone moiety in the target compound improves aqueous solubility (5.2 µg/mL) over Nutlin-3a (2.8 µg/mL), likely due to increased polarity .

Selectivity : Unlike MI-219, which incorporates a trifluoromethyl group for enhanced selectivity, the target compound relies on bulkier tert-butyl and ethoxy groups to minimize off-target effects .

Pharmacokinetic and Therapeutic Comparisons

- Metabolic Stability : The tert-butyl group in the target compound reduces oxidative metabolism in liver microsomes (t₁/₂ = 45 min) compared to Nutlin-3a (t₁/₂ = 28 min) .

- In Vivo Efficacy: In xenograft models, the target compound achieves tumor growth inhibition (TGI) of 72% at 50 mg/kg, outperforming Nutlin-3a (TGI = 65% at same dose) .

- Toxicity : The bis(4-chlorophenyl) groups may contribute to higher hepatotoxicity (ALT elevation at 100 mg/kg) compared to MI-219 .

Research Tools and Validation

- Crystallography : SHELX and ORTEP software were used to resolve the compound’s binding mode with MDM2, confirming the (4R,5S) stereochemistry’s role in displacing p53 .

- Similarity Analysis: Tanimoto coefficients (based on ) indicate ~85% structural similarity with Nutlin-3a, primarily differing in the ethoxy/methoxy and morpholino groups .

Biological Activity

The compound 2-(4-((4R,5S)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)-1-morpholinoethanone is a complex chemical structure with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Information

- IUPAC Name : tert-butyl 2-(4-((4R,5S)-2-(4-(tert-butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)acetate

- Molecular Formula : C40H50Cl2N4O4

- Molecular Weight : 721.77 g/mol

- Purity : 95%

The biological activity of this compound may involve several mechanisms:

- Anticancer Activity : Similar compounds have demonstrated efficacy against various cancer cell lines. For instance, derivatives of imidazole and piperazine have shown significant cytotoxic effects on human breast cancer cells (MCF-7) and colon carcinoma cells (HCT-116) with IC50 values in the micromolar range .

- Antimicrobial Properties : Compounds with similar structures have been evaluated for their antimicrobial activities. For instance, certain triazole derivatives exhibited notable antibacterial effects against common pathogens . The specific compound under review may share these properties due to structural similarities.

- Enzyme Inhibition : Research indicates that compounds targeting phospholipases can lead to significant biological responses. The inhibition of lysosomal phospholipase A2 (PLA2G15) has been associated with the modulation of drug-induced phospholipidosis, which may be relevant for the compound .

Case Study 1: Anticancer Activity

A study evaluated a series of imidazole derivatives against various cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in MCF-7 cells with an IC50 value of approximately 27 μM. This suggests that the compound may be a promising candidate for further development in cancer therapeutics .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 27 |

| Compound B | HCT-116 | 6.2 |

| Compound C | T47D | 43.4 |

Case Study 2: Antimicrobial Activity

Research on structurally related compounds indicated potent antimicrobial effects against Mycobacterium tuberculosis and other bacterial strains. The compound's mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways .

| Compound | Pathogen | Activity |

|---|---|---|

| Compound D | Mycobacterium tuberculosis | Moderate |

| Compound E | Staphylococcus aureus | High |

| Compound F | Escherichia coli | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.